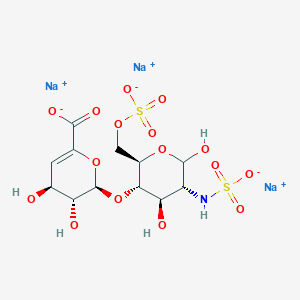
2-Bromo-3-(ethylsulfonyl)-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-(ethylsulfonyl)-pyridine is a chemical compound that belongs to the pyridine family. It is a white to off-white crystalline powder with a molecular formula of C7H8BrNO2S. This compound has been studied for its potential applications in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-(ethylsulfonyl)-pyridine is not well understood. However, it is believed to act as an electrophilic reagent, which can react with nucleophiles such as amines and alcohols.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-Bromo-3-(ethylsulfonyl)-pyridine. However, it has been found to be a mild irritant to the skin and eyes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-Bromo-3-(ethylsulfonyl)-pyridine is its versatility in organic synthesis. It can be used as a building block for the synthesis of various compounds. However, one limitation is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-Bromo-3-(ethylsulfonyl)-pyridine. One area of interest is the development of new synthetic methods for the compound. Another area of interest is the exploration of its potential applications in medicinal chemistry. Additionally, further studies are needed to better understand its mechanism of action and potential toxicity.
Métodos De Síntesis
The synthesis of 2-Bromo-3-(ethylsulfonyl)-pyridine involves a reaction between 2-bromo-3-nitropyridine and ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-Bromo-3-(ethylsulfonyl)-pyridine has been studied for its potential applications in scientific research. It has been found to be a useful building block for the synthesis of biologically active molecules such as antiviral and anticancer agents. It has also been used as a reagent in organic chemistry for the synthesis of various compounds.
Propiedades
IUPAC Name |
2-bromo-3-ethylsulfonylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-2-12(10,11)6-4-3-5-9-7(6)8/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGBTPTWNFPAJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(N=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-acetamido-2-[(E)-2-[4-(2,5-dioxopyrrol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B47446.png)



![Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-](/img/structure/B47454.png)






